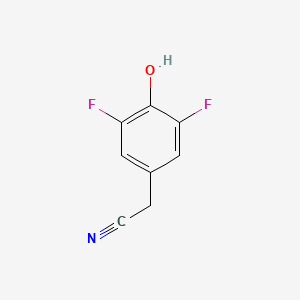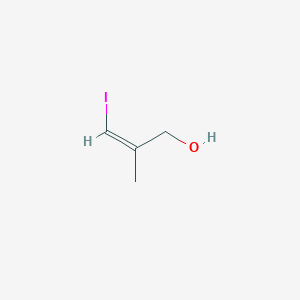
(z)-3-Iodo-2-methylprop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(z)-3-Iodo-2-methylprop-2-en-1-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond in its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (z)-3-Iodo-2-methylprop-2-en-1-ol typically involves the iodination of 2-methylprop-2-en-1-ol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to achieve the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(z)-3-Iodo-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products Formed
Oxidation: Formation of 3-iodo-2-methylprop-2-enal or 3-iodo-2-methylprop-2-enoic acid.
Reduction: Formation of 2-methylprop-2-en-1-ol.
Substitution: Formation of 3-azido-2-methylprop-2-en-1-ol or 3-thiocyanato-2-methylprop-2-en-1-ol.
科学的研究の応用
(z)-3-Iodo-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (z)-3-Iodo-2-methylprop-2-en-1-ol involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic attacks. These interactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies.
類似化合物との比較
Similar Compounds
- (z)-3-Bromo-2-methylprop-2-en-1-ol
- (z)-3-Chloro-2-methylprop-2-en-1-ol
- (z)-3-Fluoro-2-methylprop-2-en-1-ol
Uniqueness
(z)-3-Iodo-2-methylprop-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and biochemical studies.
特性
分子式 |
C4H7IO |
|---|---|
分子量 |
198.00 g/mol |
IUPAC名 |
(Z)-3-iodo-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2- |
InChIキー |
GGCHQVLKOFTLDN-RQOWECAXSA-N |
異性体SMILES |
C/C(=C/I)/CO |
正規SMILES |
CC(=CI)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
![1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one](/img/structure/B15224117.png)


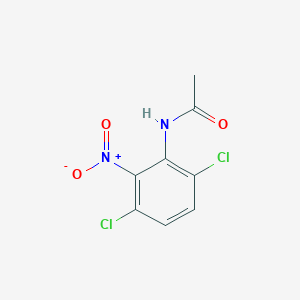
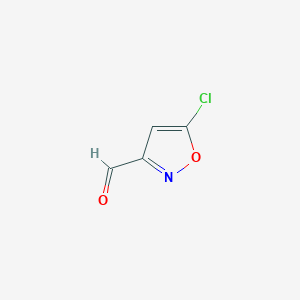
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)
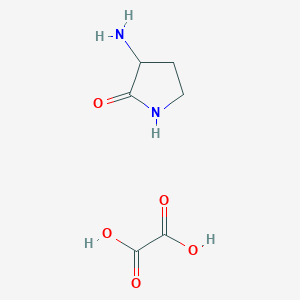


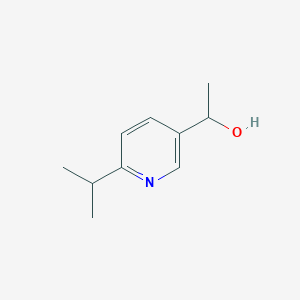

![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
